Morpholine, S,S-dioxide
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Overview
Description
Morpholine, S,S-dioxide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The morpholine group attached to the benzothiophene core imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, S,S-dioxide typically involves the condensation of a benzothiophene derivative with morpholine under specific reaction conditions. One common method involves the reaction of 3-formylbenzothiophene 1,1-dioxide with morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Morpholine, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Morpholine, S,S-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Morpholine, S,S-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A compound with a morpholine group and similar structural features.
2,4,6-Tri-substituted-1,3,5-triazines: Compounds with heterocyclic structures and diverse biological activities.
Uniqueness
Morpholine, S,S-dioxide is unique due to its specific combination of a benzothiophene core and a morpholine group. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
16958-11-5 |
---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+ |
InChI Key |
MMOKULXFFZJXIR-PKNBQFBNSA-N |
SMILES |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
Isomeric SMILES |
C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23 |
Canonical SMILES |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
Synonyms |
2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide |
Origin of Product |
United States |
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